molecular formula C14H24ClN B13500125 2,5-Di-tert-butylaniline hydrochloride

2,5-Di-tert-butylaniline hydrochloride

Cat. No.: B13500125
M. Wt: 241.80 g/mol
InChI Key: BHFVAJJQMZJUAB-UHFFFAOYSA-N
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Description

2,5-Di-tert-butylaniline hydrochloride is an organic compound with the molecular formula C14H23N·HCl. It is a derivative of aniline, where two tert-butyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di-tert-butylaniline hydrochloride typically involves the alkylation of aniline with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts alkylation mechanism. The general reaction conditions include:

    Temperature: 0-5°C

    Solvent: Dichloromethane or chloroform

    Catalyst: Aluminum chloride

The resulting 2,5-Di-tert-butylaniline is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Di-tert-butylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Can be reduced to form the corresponding amine.

    Substitution: Undergoes electrophilic substitution reactions due to the electron-donating nature of the tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: 2,5-Di-tert-butylbenzoquinone

    Reduction: 2,5-Di-tert-butylcyclohexylamine

    Substitution: 2,5-Di-tert-butylhalobenzene

Scientific Research Applications

2,5-Di-tert-butylaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and ligands for catalysis.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,5-Di-tert-butylaniline hydrochloride in various applications is primarily based on its ability to donate electrons through the nitrogen atom of the aniline group. This electron-donating property makes it a valuable intermediate in electrophilic aromatic substitution reactions. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tri-tert-butylaniline
  • 2-tert-Butylaniline
  • 4-tert-Butylaniline

Comparison

2,5-Di-tert-butylaniline hydrochloride is unique due to the specific positioning of the tert-butyl groups, which provides a distinct steric and electronic environment. This uniqueness makes it particularly useful in selective synthesis and specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H24ClN

Molecular Weight

241.80 g/mol

IUPAC Name

2,5-ditert-butylaniline;hydrochloride

InChI

InChI=1S/C14H23N.ClH/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6;/h7-9H,15H2,1-6H3;1H

InChI Key

BHFVAJJQMZJUAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N.Cl

Origin of Product

United States

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